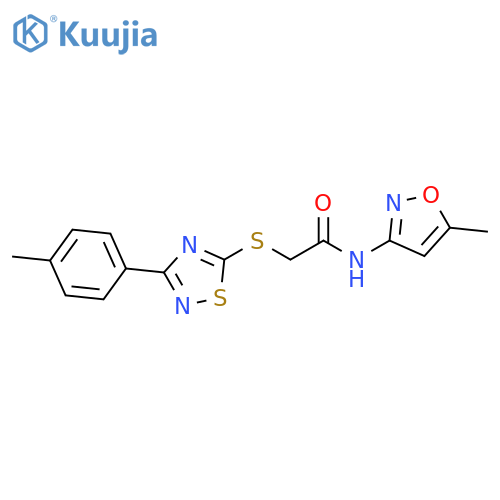Cas no 864917-57-7 (N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

864917-57-7 structure
商品名:N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
- Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]-
- AKOS024597689
- AB00685075-01
- N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
- N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
- F0698-0161
- N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- 864917-57-7
-
- インチ: 1S/C15H14N4O2S2/c1-9-3-5-11(6-4-9)14-17-15(23-19-14)22-8-13(20)16-12-7-10(2)21-18-12/h3-7H,8H2,1-2H3,(H,16,18,20)
- InChIKey: ZHTQMLUGVUVSRG-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=C(C)ON=1)(=O)CSC1SN=C(C2=CC=C(C)C=C2)N=1
計算された属性
- せいみつぶんしりょう: 346.05581805g/mol
- どういたいしつりょう: 346.05581805g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 134Ų
じっけんとくせい
- 密度みつど: 1.42±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 11.14±0.70(Predicted)
N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0698-0161-10μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0698-0161-1mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0698-0161-10mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0698-0161-40mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0698-0161-50mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0698-0161-2mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0698-0161-15mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0698-0161-3mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0698-0161-2μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0698-0161-4mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 関連文献
-
1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
864917-57-7 (N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide) 関連製品
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
